Cas no 856843-02-2 (3-(2-Amino-4-methylphenyl)propan-1-ol)

3-(2-Amino-4-methylphenyl)propan-1-ol is a versatile aromatic amino alcohol with a molecular structure featuring both an amine and a hydroxyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amine and alcohol moieties enable selective derivatization, facilitating the development of complex molecular architectures. The methyl substitution on the phenyl ring enhances stability while maintaining reactivity for further functionalization. The compound’s balanced polarity and solubility profile make it suitable for a range of solvent systems, supporting efficient downstream processing. Its well-defined structure ensures consistency in synthetic applications.
3-(2-Amino-4-methylphenyl)propan-1-ol structure
856843-02-2 structure
Product name:3-(2-Amino-4-methylphenyl)propan-1-ol
CAS No:856843-02-2
MF:C10H15NO
MW:165.232202768326
MDL:MFCD20693776
CID:1840501
PubChem ID:16037964

3-(2-Amino-4-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Amino-4-methylphenyl)-1-propanol
    • 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
    • NCIOpen2_000824
    • NSC79670
    • 3-(2-Amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-propionsaeure
    • 3-(2-amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-propionic acid
    • 3-(2-amino-4-methylphenyl)propan-1-ol
    • AC1Q2F18
    • CTK6B3614
    • AC1L5RAE
    • 3-(2-amino-4-methyl-phenyl)-propan-1-ol
    • 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
    • CTK3I8556
    • 2-Amino-4-methylbenzenepropanol (ACI)
    • AKOS027430240
    • DB-228289
    • SB76738
    • SCHEMBL2540787
    • W12077
    • 856843-02-2
    • CS-13600
    • CS-M1559
    • MFCD20693776
    • 3-(2-Amino-4-methylphenyl)propan-1-ol
    • MDL: MFCD20693776
    • Inchi: 1S/C10H15NO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6,11H2,1H3
    • InChI Key: ZIFQNEQYZPUQQS-UHFFFAOYSA-N
    • SMILES: OCCCC1C(N)=CC(C)=CC=1

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

3-(2-Amino-4-methylphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D766890-1g
3-(2-aMino-4-Methylphenyl)propan-1-ol
856843-02-2 95%
1g
$1085 2024-06-06
eNovation Chemicals LLC
D766890-250mg
3-(2-aMino-4-Methylphenyl)propan-1-ol
856843-02-2 95%
250mg
$540 2024-06-06
ChemScence
CS-M1559-100mg
3-(2-amino-4-methylphenyl)propan-1-ol
856843-02-2
100mg
$155.0 2022-04-26
TRC
A578435-50mg
3-(2-Amino-4-methylphenyl)propan-1-ol
856843-02-2
50mg
$ 160.00 2022-06-08
TRC
A578435-100mg
3-(2-Amino-4-methylphenyl)propan-1-ol
856843-02-2
100mg
$ 250.00 2022-06-08
eNovation Chemicals LLC
D766890-500mg
3-(2-aMino-4-Methylphenyl)propan-1-ol
856843-02-2 95%
500mg
$760 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049207-1g
3-(2-Amino-4-methylphenyl)propan-1-ol
856843-02-2 95%
1g
¥5292.00 2024-07-28
A2B Chem LLC
AH50993-100mg
3-(2-Amino-4-methylphenyl)propan-1-ol
856843-02-2 97%
100mg
$261.00 2024-04-19
1PlusChem
1P00G435-100mg
3-(2-aMino-4-Methylphenyl)propan-1-ol
856843-02-2 97%
100mg
$263.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049207-100mg
3-(2-Amino-4-methylphenyl)propan-1-ol
856843-02-2 95%
100mg
¥1134.00 2024-07-28

3-(2-Amino-4-methylphenyl)propan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  15 min, -35 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  2 h, 3 bar, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  2 h, 3 bar, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Acetonitrile ;  2.5 h, 100 °C; 100 °C → rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  15 min, -35 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  2 h, 3 bar, rt
Reference
Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate. 2. Discovery of a Morpholinopropylaminobenzimidazole Derivative (TMC353121)
Bonfanti, Jean-Francois; et al, Journal of Medicinal Chemistry, 2008, 51(4), 875-896

3-(2-Amino-4-methylphenyl)propan-1-ol Raw materials

3-(2-Amino-4-methylphenyl)propan-1-ol Preparation Products

Additional information on 3-(2-Amino-4-methylphenyl)propan-1-ol

3-(2-Amino-4-methylphenyl)propan-1-ol: A Comprehensive Overview

The compound CAS No 856843-02-2, also known as 3-(2-Amino-4-methylphenyl)propan-1-ol, is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound has garnered attention due to its unique chemical properties and potential for use in drug development and material science. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its importance in contemporary research.

The chemical structure of 3-(2-Amino-4-methylphenyl)propan-1-ol consists of a phenyl ring substituted with an amino group at the 2-position and a methyl group at the 4-position, connected to a propanol chain. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The amino group at the 2-position plays a critical role in determining the compound's reactivity and functionality, while the methyl group at the 4-position contributes to its stability and solubility properties.

Recent studies have explored the synthesis of CAS No 856843-02-2 through various routes, including nucleophilic aromatic substitution and catalytic hydrogenation. These methods have been optimized to enhance yield and purity, making the compound more accessible for large-scale production. Researchers have also investigated the stereochemistry of the molecule, revealing that the configuration of the hydroxyl group significantly influences its pharmacokinetic properties.

In terms of applications, 3-(2-Amino-4-methylphenyl)propan-1-ol has shown promise in drug development, particularly as a precursor for bioactive compounds. Its ability to act as a chiral building block has been exploited in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound has been evaluated for its potential as an agrochemical, demonstrating activity against various plant pathogens.

The toxicological profile of CAS No 856843-02-2 has also been a focus of recent research. Studies indicate that the compound exhibits low acute toxicity when administered orally or dermally, making it suitable for use in consumer products. However, further investigations are required to assess its long-term effects and environmental fate.

In conclusion, 3-(2-Amino-4-methylphenyl)propan-1-ol, or CAS No 856843-02-2, is a valuable compound with diverse applications across multiple industries. Its unique chemical properties, combined with advancements in synthetic methods and biological evaluations, position it as an important tool in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:856843-02-2)3-(2-Amino-4-methylphenyl)propan-1-ol
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